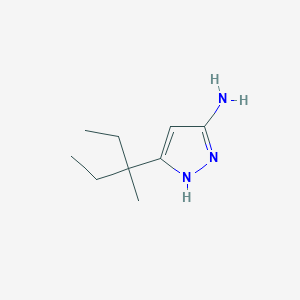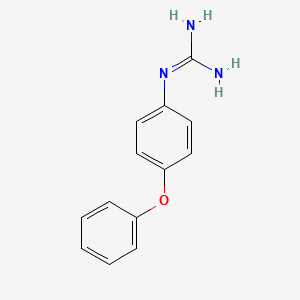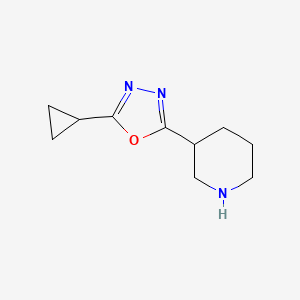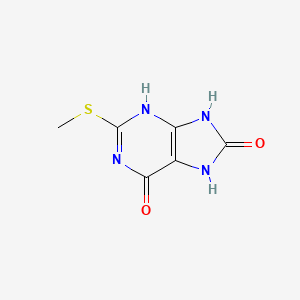
Cytisine, N-formyl-
Übersicht
Beschreibung
Cytisine, N-formyl- is a naturally occurring alkaloid derived from the plant species Euchresta tubulosa Dunn. It is a derivative of cytisine, which is known for its structural similarity to nicotine. The molecular formula of Cytisine, N-formyl- is C12H14N2O2, and it has a molecular weight of 218.2518
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cytisine, N-formyl- can be synthesized through the formylation of cytisine. One common method involves the reaction of cytisine with formic acid. The reaction typically occurs under mild conditions, with formic acid acting as both the solvent and the reagent .
Industrial Production Methods: In an industrial setting, Cytisine, N-formyl- can be isolated from natural sources such as Euchresta tubulosa Dunn. The process involves the extraction of alkaloids from the plant material using solvents like methylene chloride and methanol. The extract is then subjected to chromatographic techniques such as high-speed counter-current chromatography (HSCCC) and silica gel column chromatography to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cytisine, N-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted cytisine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cytisine, N-formyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other alkaloid derivatives.
Biology: Studied for its interactions with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential as a smoking cessation aid due to its structural similarity to nicotine.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
Wirkmechanismus
Cytisine, N-formyl- exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. This interaction mimics the action of nicotine, leading to the activation of the reward pathway in the brain. The compound’s ability to bind to these receptors and partially activate them makes it a potential candidate for smoking cessation therapies .
Vergleich Mit ähnlichen Verbindungen
Cytisine: The parent compound, also a nicotinic acetylcholine receptor agonist.
N-acetylcytisine: Another derivative with similar pharmacological properties.
N-methylcytisine: A derivative with modifications at the nitrogen atom.
Uniqueness: Cytisine, N-formyl- is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its partial agonist activity at nicotinic acetylcholine receptors also distinguishes it from other derivatives .
Eigenschaften
IUPAC Name |
6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856642.png)
![7-(3-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856643.png)
![7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856645.png)
![7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856655.png)
![7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856661.png)
![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)
![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)
![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)
![3-[2-(1-ethyl-3-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B7856697.png)





